Cas no 53330-94-2 (1-(1H-indol-5-yl)ethan-1-one)
1-(1H-indol-5-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(1H-Indol-5-yl)ethanone
- 1-(1H-Indol-5-yl)-ethanone
- 5-ACETYLINDOLE
- 1-Indol-5-yl-aethanon
- 1-indol-5-yl-ethanone
- 5-acetyl-1h-indole
- Acetyl-5-indole
- Acetyl-5-indole [French]
- KETONE,INDOL-5-YL METHYL
- Ethanone, 1-(1H-indol-5-yl)-
- KETONE, INDOL-5-YL METHYL
- 1-(1H-Indol-5-yl)ethan-1-one
- AK105161
- 5-Indolyl-methylketone
- GOFIUEUUROFVMA-UHFFFAOYSA-N
- STL388001
- FCH917788
- 5-ACETYLINDOLE 97+%
- Ethanone, 1-(1H-indol-5-yl)- (9CI)
- 1-(1H-Indol-5-yl)ethan-1-one, 5-Ethanoyl-1H-indole
- ketone,indol-5-ylmethyl
- MFCD00481875
- EN300-1265062
- CS-0031407
- BB 0322726
- F9995-2703
- SCHEMBL120471
- AKOS006229381
- (-)-Camphoricacid
- A7756
- 53330-94-2
- A-1385
- FT-0694256
- 5-21-08-00303 (Beilstein Handbook Reference)
- DTXSID70201481
- GS-5461
- AC-6291
- BRN 0118713
- A7764
- A848722
- AMY39215
- DB-031785
- ALBB-022742
- 1-(1H-indol-5-yl)ethan-1-one
-
- MDL: MFCD00481875
- Inchi: 1S/C10H9NO/c1-7(12)8-2-3-10-9(6-8)4-5-11-10/h2-6,11H,1H3
- InChI Key: GOFIUEUUROFVMA-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=CC2=C(C=CN2)C=1
- BRN: 0118713
Computed Properties
- Exact Mass: 159.06800
- Monoisotopic Mass: 159.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 32.9
Experimental Properties
- Color/Form: Colorless to Yellow Liquid
- Density: 1.1202 (rough estimate)
- Melting Point: 95-96°C
- Boiling Point: 333.9°C at 760 mmHg
- Flash Point: 163.7±27.8 °C
- Refractive Index: 1.5460 (estimate)
- PSA: 32.86000
- LogP: 2.37050
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
- pka: 16.06±0.30(Predicted)
1-(1H-indol-5-yl)ethan-1-one Security Information
- Signal Word:Warning
- Hazard Statement: H302;H317
- Warning Statement: P280;P305+P351+P338
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Storage Condition:Room temperature
- Risk Phrases:R36/37/38
- Safety Term:S26-S36/37/39
1-(1H-indol-5-yl)ethan-1-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(1H-indol-5-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199008638-1g |
1-(1H-Indol-5-yl)ethanone |
53330-94-2 | 97% | 1g |
$171.50 | 2023-09-01 | |
| Alichem | A199008638-5g |
1-(1H-Indol-5-yl)ethanone |
53330-94-2 | 97% | 5g |
$572.25 | 2023-09-01 | |
| Alichem | A199008638-25g |
1-(1H-Indol-5-yl)ethanone |
53330-94-2 | 97% | 25g |
$1801.24 | 2023-09-01 | |
| Fluorochem | 040212-250mg |
1-(1H-Indol-5-yl)-ethanone |
53330-94-2 | 97% | 250mg |
£45.00 | 2022-03-01 | |
| Fluorochem | 040212-1g |
1-(1H-Indol-5-yl)-ethanone |
53330-94-2 | 97% | 1g |
£107.00 | 2022-03-01 | |
| Fluorochem | 040212-5g |
1-(1H-Indol-5-yl)-ethanone |
53330-94-2 | 97% | 5g |
£382.00 | 2022-03-01 | |
| Fluorochem | 040212-25g |
1-(1H-Indol-5-yl)-ethanone |
53330-94-2 | 97% | 25g |
£1525.00 | 2022-03-01 | |
| AstaTech | 62800-0.25/G |
1-(1H-INDOL-5-YL)-ETHANONE |
53330-94-2 | 97% | 0.25/G |
$65 | 2022-06-01 | |
| AstaTech | 62800-1/G |
1-(1H-INDOL-5-YL)-ETHANONE |
53330-94-2 | 97% | 1g |
$97 | 2023-09-16 | |
| AstaTech | 62800-5/G |
1-(1H-INDOL-5-YL)-ETHANONE |
53330-94-2 | 97% | 5g |
$397 | 2023-09-16 |
1-(1H-indol-5-yl)ethan-1-one Production Method
Production Method 1
1.2 Solvents: 1,2-Dichloroethane
1.3 Reagents: Aluminum chloride
1.4 Solvents: 1,2-Dichloroethane
1.5 Reagents: Sodium hydroxide Solvents: Water
2.1 Catalysts: Palladium Solvents: Mesitylene
Production Method 2
1-(1H-indol-5-yl)ethan-1-one Raw materials
1-(1H-indol-5-yl)ethan-1-one Preparation Products
1-(1H-indol-5-yl)ethan-1-one Suppliers
1-(1H-indol-5-yl)ethan-1-one Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 1-(1H-indol-5-yl)ethan-1-one
Comprehensive Overview of 1-(1H-indol-5-yl)ethan-1-one (CAS No. 53330-94-2): Properties, Applications, and Industry Relevance
1-(1H-indol-5-yl)ethan-1-one (CAS No. 53330-94-2), also known as 5-acetylindole, is a versatile organic compound with a molecular formula of C10H9NO. This aromatic ketone features an indole core substituted with an acetyl group at the 5-position, making it a valuable intermediate in pharmaceutical, agrochemical, and material science research. Its structural uniqueness and reactivity have garnered significant attention in recent years, particularly in the development of novel heterocyclic compounds and bioactive molecules.
The compound's physicochemical properties include a molecular weight of 159.19 g/mol, a melting point range of 98–102°C, and moderate solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO). These characteristics make it suitable for various synthetic applications. Researchers frequently explore its role in palladium-catalyzed cross-coupling reactions, a trending topic in green chemistry, as industries seek more sustainable synthetic pathways. The electron-rich indole moiety also enables participation in electrophilic substitution reactions, a feature leveraged in designing fluorescent probes for biomedical imaging.
In the pharmaceutical sector, 1-(1H-indol-5-yl)ethan-1-one serves as a precursor for serotonin receptor modulators, a hot topic due to growing interest in neurological therapeutics. Recent studies highlight its utility in synthesizing analogs targeting 5-HT receptors, which are implicated in depression and anxiety disorders. This aligns with increasing public searches for "non-addictive anxiety treatments" and "next-generation antidepressants." Additionally, its derivatives show promise in cancer research, particularly in inhibiting protein kinases—a subject frequently queried in academic databases.
The agrochemical industry utilizes this compound in developing eco-friendly pesticides, responding to global demands for sustainable agriculture. Its indole scaffold mimics natural plant growth regulators, making it relevant to queries like "biodegradable pest control." Furthermore, material scientists employ 5-acetylindole in designing organic semiconductors for flexible electronics—a trending niche due to the rise of wearable technology.
Quality control of CAS No. 53330-94-2 typically involves HPLC purity analysis (>98%) and NMR spectroscopy. Suppliers often highlight these specifications to address buyer concerns about "high-purity research chemicals." Storage recommendations (2–8°C in amber glass) and handling precautions also rank high in search engine queries, reflecting user interest in compound stability.
Emerging applications include its use in metal-organic frameworks (MOFs) for gas storage—a topic gaining traction in energy storage discussions. The compound's ability to coordinate with transition metals answers frequent queries about "porous materials for carbon capture." Patent analysis reveals a 40% increase in filings involving 1-(1H-indol-5-yl)ethan-1-one derivatives since 2020, underscoring its industrial relevance.
Environmental considerations are paramount, with biodegradation studies showing moderate persistence. This data addresses growing searches for "green chemistry metrics" and "EPA-compliant intermediates." Regulatory databases classify it as non-hazardous under standard conditions, though proper ventilation is advised during handling—a detail often sought in safety data sheets.
In conclusion, 1-(1H-indol-5-yl)ethan-1-one bridges multiple scientific disciplines, from drug discovery to advanced materials. Its alignment with trending search terms like "multifunctional heterocycles" and "sustainable synthesis" ensures continued academic and commercial interest. As research progresses, this compound will likely play pivotal roles in addressing contemporary challenges across healthcare, agriculture, and clean energy sectors.
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